molecular formula C19H26N6O3 B12165550 tert-butyl (1-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate

tert-butyl (1-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate

Cat. No.: B12165550
M. Wt: 386.4 g/mol
InChI Key: LEDOPKWPZJZNQA-UHFFFAOYSA-N
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Description

Tert-butyl (1-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate is a complex organic compound that features a piperidine ring, a tetrazole ring, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate typically involves multiple steps, including the formation of the tetrazole ring, the piperidine ring, and the final coupling with the tert-butyl carbamate group. One common synthetic route starts with the preparation of the tetrazole ring through cyclization reactions involving azides and nitriles. The piperidine ring can be synthesized via hydrogenation of pyridine derivatives. The final step involves the coupling of the piperidine derivative with tert-butyl carbamate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

Tert-butyl (1-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl (1-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. The piperidine ring can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
  • Tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate

Uniqueness

Tert-butyl (1-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperidin-4-yl)carbamate is unique due to the presence of both a tetrazole ring and a piperidine ring in its structure. This combination provides distinct chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C19H26N6O3

Molecular Weight

386.4 g/mol

IUPAC Name

tert-butyl N-[1-[3-(5-methyltetrazol-1-yl)benzoyl]piperidin-4-yl]carbamate

InChI

InChI=1S/C19H26N6O3/c1-13-21-22-23-25(13)16-7-5-6-14(12-16)17(26)24-10-8-15(9-11-24)20-18(27)28-19(2,3)4/h5-7,12,15H,8-11H2,1-4H3,(H,20,27)

InChI Key

LEDOPKWPZJZNQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCC(CC3)NC(=O)OC(C)(C)C

Origin of Product

United States

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